![molecular formula C10H20Cl2N4S B2810463 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138073-33-1](/img/structure/B2810463.png)
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride
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Overview
Description
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including mood disorders, addiction, and pain.
Scientific Research Applications
Tau-tubulin Kinase 1 (TTBK1) Inhibition
This compound has been found to interact with Tau-tubulin kinase 1 (TTBK1) . TTBK1 is a dual-specificity (serine/threonine and tyrosine) kinase belonging to the casein kinase 1 superfamily . It is a neuron-specific kinase that regulates tau phosphorylation . Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease . Therefore, this compound could potentially be used in the development of treatments for Alzheimer’s disease.
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals where the heterocyclic structures exhibit a range of functions . This compound can be used to synthesize heterocycles containing both piperidine and pyridine rings .
Janus Kinase 3 (Jak3) Inhibition
The compound has structural similarities with other compounds that have been found to inhibit Janus Kinase 3 (Jak3) . Jak3 is an important target in the treatment of autoimmune diseases and transplant patients . Therefore, this compound could potentially be used in the development of treatments for these conditions.
Development of Analgesics
Piperidine derivatives, which this compound is a part of, have been extensively studied as analgesics . Therefore, this compound could potentially be used in the development of new pain relief medications.
Anticancer Drugs
Recent research has demonstrated the potential of piperidine derivatives as anticancer drugs acting on various important receptors . Therefore, this compound could potentially be used in the development of new anticancer treatments.
Antioxidants
Piperidine derivatives have also been studied for their potential as antioxidants . Therefore, this compound could potentially be used in the development of new antioxidant treatments.
Mechanism of Action
Target of Action
The primary target of this compound is Tau-tubulin kinase 1 (TTBK1) . TTBK1 is a dual-specificity (serine/threonine and tyrosine) kinase belonging to the casein kinase 1 superfamily . It is a neuron-specific kinase that regulates tau phosphorylation .
Mode of Action
The compound interacts with TTBK1, a kinase that regulates tau phosphorylation . Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease
Biochemical Pathways
The compound affects the biochemical pathway involving tau phosphorylation . TTBK1, the target of the compound, is known to regulate this pathway . Hyperphosphorylation of tau, which can be caused by overactivity of TTBK1, is implicated in the pathogenesis of Alzheimer’s disease .
Result of Action
The primary result of the compound’s action is the regulation of tau phosphorylation via inhibition of TTBK1 . This could potentially reduce the hyperphosphorylation of tau, which is implicated in the pathogenesis of Alzheimer’s disease .
properties
IUPAC Name |
5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S.2ClH/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8;;/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMKHFMLIRHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride |
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